4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one
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Overview
Description
4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a chromen-2-one core with an ethyl group at the 4-position and a 4-methoxybenzyl group at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethyl-2H-chromen-2-one and 4-methoxybenzyl chloride.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF).
Procedure: The 4-ethyl-2H-chromen-2-one is reacted with 4-methoxybenzyl chloride in the presence of potassium carbonate in DMF. The reaction mixture is stirred at an elevated temperature until the desired product is formed.
Purification: The crude product is purified by column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.
Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Dihydrochromen-2-one derivatives.
Substitution: Various substituted chromen-2-one derivatives depending on the nucleophile used.
Scientific Research Applications
4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 4-ethyl-7-hydroxy-2H-chromen-2-one
- 4-ethyl-7-methoxy-2H-chromen-2-one
- 4-ethyl-7-[(4-hydroxybenzyl)oxy]-2H-chromen-2-one
Uniqueness
4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one is unique due to the presence of the 4-methoxybenzyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature may enhance its biological activity and specificity for certain molecular targets.
Properties
IUPAC Name |
4-ethyl-7-[(4-methoxyphenyl)methoxy]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-3-14-10-19(20)23-18-11-16(8-9-17(14)18)22-12-13-4-6-15(21-2)7-5-13/h4-11H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYJEZSEAMQWDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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